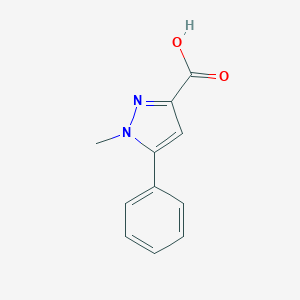

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(7-9(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDGEACIDDEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428766 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-53-8 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a subject of intense research. This guide details a robust and well-established three-step synthetic pathway for this compound, a key building block for the development of novel therapeutic agents. The synthesis proceeds through the formation of a key β-ketoester intermediate, followed by a regioselective cyclocondensation to form the pyrazole ring, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in three primary stages:

-

Claisen Condensation: Formation of ethyl 2,4-dioxo-4-phenylbutanoate from acetophenone and diethyl oxalate.

-

Pyrazole Ring Synthesis: Cyclocondensation of the dioxo-ester intermediate with methylhydrazine to yield ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

-

Ester Hydrolysis: Saponification of the pyrazole ester to the final carboxylic acid product.

A Technical Guide to the Physicochemical Properties of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on established methodologies for determining these critical parameters. It outlines detailed experimental protocols for key properties such as melting point, solubility, pKa, and logP, which are fundamental in the fields of medicinal chemistry and drug development. Furthermore, this guide presents predicted values for these properties and data from closely related isomers to offer a comparative context. Visual workflows for the experimental procedures are provided to enhance clarity and reproducibility.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its diverse biological activities. The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Accurate determination of these properties is a critical step in the early stages of drug discovery and development. This guide serves as a resource for researchers by detailing the standard experimental procedures for characterizing such molecules.

Physicochemical Properties

| Property | Predicted/Estimated Value | Data from Isomers/Analogs |

| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol | 202.21 g/mol [1] |

| Melting Point (°C) | No data available | 178-180 (for 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid) |

| pKa | No data available | Dissociation constants for pyrazole carboxylic acids are documented in various databases.[2] |

| Aqueous Solubility | No data available | "Slightly soluble" in aqueous base (for 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid) |

| logP | No data available | No direct experimental data found. |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3][4]

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clean vial.

-

Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.[9][10][11]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, or by using derivative plots to identify the inflection point.[12][13]

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. The logarithm of this ratio (logP) is a widely used indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Preparation: Octan-1-ol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is gently agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octan-1-ol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).[14][15][16][17][18]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Representative Synthesis

While a specific synthesis protocol for this compound is not detailed in the searched literature, a general and representative synthesis for a closely related isomer, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, is described.[19] This can provide insight into the potential synthetic routes. The synthesis typically involves the hydrolysis of the corresponding ester.

General Procedure for Hydrolysis:

-

The starting ester (e.g., methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate) is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

-

A base, such as lithium hydroxide or sodium hydroxide, is added to the solution.

-

The reaction mixture is stirred, often with heating, until the reaction is complete, as monitored by a technique like HPLC.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted ester.

-

The aqueous phase is then acidified with an acid (e.g., 1N HCl) to a pH below 3, which causes the carboxylic acid to precipitate.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, standardized protocols for their experimental determination. While specific experimental data for this compound remains elusive in the current literature, the methodologies and comparative data presented herein offer a solid foundation for researchers to characterize this and other novel chemical entities. The accurate measurement of these properties is indispensable for advancing our understanding of a compound's behavior and for making informed decisions in the drug discovery and development pipeline.

References

- 1. 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Potential Therapeutic Actions of the Pyrazole Carboxylic Acid Scaffold

An in-depth analysis of the publicly available scientific literature reveals a significant lack of information regarding the specific mechanism of action for 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Research databases and chemical supplier information primarily detail its chemical structure and physical properties but do not provide data on its biological activities, pharmacological effects, or molecular targets.

However, the broader class of compounds to which it belongs, pyrazole carboxylic acid derivatives, is the subject of extensive research due to a wide range of biological activities.[1][2][3][4] This guide, therefore, provides a comprehensive overview of the known mechanisms of action and therapeutic potential of structurally related pyrazole compounds, offering a scientifically grounded perspective on the likely, though unconfirmed, activities of this compound.

Pyrazole derivatives are a versatile class of heterocyclic compounds that have been extensively investigated for their therapeutic potential across various disease areas.[5] Their biological activity is largely attributed to the pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, which can be readily functionalized to modulate pharmacological properties.[6]

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects.[7][8]

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX, these compounds reduce prostaglandin production, thereby alleviating inflammatory symptoms. Some pyrazole derivatives have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Supporting Evidence:

-

Celecoxib: A well-known COX-2 inhibitor containing a pyrazole ring, widely used for the treatment of arthritis and acute pain.

-

Studies on various 1,3,5-trisubstituted pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic activities in animal models.

Anticancer Activity

The pyrazole scaffold is a common feature in many compounds developed as anticancer agents.[1][5]

Mechanism of Action: The anticancer effects of pyrazole derivatives are diverse and target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some of the key mechanisms include:

-

Kinase Inhibition: Many pyrazole compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as mitogen-activated protein kinase (MEK).[8]

-

Apoptosis Induction: Certain phenylpyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting anti-apoptotic proteins like MCL-1, a member of the BCL-2 family.[9]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at different phases, preventing cancer cell division.

Antimicrobial and Antifungal Activity

Several pyrazole carboxylic acid derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[10][11][12]

Mechanism of Action: The exact antimicrobial mechanisms are not always fully elucidated but are thought to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific substitutions on the pyrazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Other Pharmacological Activities

Beyond the major areas mentioned above, pyrazole derivatives have demonstrated a wide array of other pharmacological effects, including:

-

Antidepressant Activity: By inhibiting monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[8]

-

Antidiabetic Activity: Some compounds have shown potential in managing blood glucose levels.[5]

-

Antiviral and Anti-tubercular Activity: Demonstrating inhibitory effects against various viruses and the bacterium responsible for tuberculosis.[2][4]

-

Herbicidal and Fungicidal Activity: A related compound, 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid, is noted for its use in the synthesis of herbicides and fungicides, suggesting potential applications in agrochemicals.[13]

Quantitative Data on Related Pyrazole Derivatives

While no specific quantitative data exists for this compound, the following table summarizes the activity of some representative pyrazole derivatives from the literature to provide context for the potential potency of this class of compounds.

| Compound Class | Target/Activity | Measurement | Value | Reference |

| Phenylpyrazole Derivative (LC126) | MCL-1 Inhibition | Ki | 13 ± 2.7 μM | [9] |

| Phenylpyrazole Derivative (LC126) | BCL-2 Inhibition | Ki | 10 ± 1.4 μM | [9] |

| Triphenyl-substituted Pyrazole | Acetylcholinesterase (AChE) Inhibition | IC50 | 66.37 nM | [14] |

| Diphenyl-substituted Pyrazole | α-Glucosidase Inhibition | IC50 | 36.02 - 43.72 nM | [14] |

| Pyrazole Carboxamide Derivative | Mitogen-activated protein kinase (MEK) Inhibition | IC50 | 91 nM | [8] |

| 4,5-dihydro-1H-pyrazole Derivative | Monoamine Oxidase A (MAO-A) Inhibition | IC50 | 8.8 x 10-9 M | [8] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols representative of the types of experiments used to characterize the biological activities of pyrazole derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against COX enzymes.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer containing necessary co-factors like glutathione and hematin.

-

Procedure: a. The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). b. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. c. The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. d. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiproliferative Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). c. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

The diverse biological activities of pyrazole derivatives stem from their ability to modulate various cellular signaling pathways.

COX Inhibition and Anti-inflammatory Pathway

Caption: Inhibition of prostaglandin synthesis by pyrazole derivatives.

MCL-1 Inhibition and Apoptosis Induction Pathway

Caption: Induction of apoptosis via MCL-1 inhibition.

General Experimental Workflow for Biological Screening

Caption: A generalized workflow for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

CAS Number: 10199-53-8

This technical guide provides a comprehensive overview of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic data, a general synthesis protocol, and a review of the known biological activities of related pyrazole derivatives.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize key identifiers and expected spectroscopic characteristics based on the analysis of closely related analogs.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 10199-53-8 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Expected to be a solid |

Table 2: Spectroscopic Data Summary (Expected Ranges for Related Compounds)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl, phenyl, and pyrazole ring protons. |

| ¹³C NMR | Resonances for the methyl, phenyl, pyrazole ring, and carboxylic acid carbons. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C=N, and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. |

Synthesis of this compound

General Experimental Protocol:

A common route to pyrazole-3-carboxylic acids involves a multi-step synthesis. The following is a generalized protocol based on the synthesis of similar pyrazole derivatives.[1][2]

-

Formation of the Pyrazole Ester: A β-ketoester is reacted with a substituted hydrazine, in this case, methylhydrazine, in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure to yield the crude pyrazole ester.

-

Hydrolysis to the Carboxylic Acid: The crude ester is then subjected to hydrolysis, commonly using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an alcohol like ethanol.[1] The reaction mixture is heated until the ester is completely consumed.

-

Work-up and Purification: After hydrolysis, the reaction mixture is cooled and the alcohol is removed. The aqueous solution is then acidified with an acid, such as hydrochloric acid, to precipitate the carboxylic acid.[1] The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent to afford the pure this compound.

Caption: General workflow for the synthesis of pyrazole-3-carboxylic acids.

Biological Activity and Potential Applications

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4] While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrazole carboxylic acids has been investigated for various therapeutic applications.

General Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties.[4]

-

Antimicrobial: Various substituted pyrazoles have demonstrated antibacterial and antifungal activities.[3]

-

Anticancer: The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives are being investigated for their potential as anticancer agents.

-

Agrochemicals: Certain pyrazole derivatives have found applications as herbicides and fungicides in the agricultural sector.[5]

The presence of the carboxylic acid moiety provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery programs. The 1-methyl and 5-phenyl substitutions will influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical factors in drug development.

Potential Signaling Pathways:

While no specific signaling pathways have been elucidated for this compound, pyrazole-containing compounds are known to interact with a variety of biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX) and protein kinases, which are key players in inflammatory and cancer-related signaling pathways. Further research is required to determine the specific molecular targets and mechanisms of action for this particular compound.

Caption: Potential mechanisms of action for pyrazole derivatives.

References

An In-depth Technical Guide on the Spectral Data of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS Number: 10199-53-8).[1][2][3][4][5][6] Due to the limited availability of experimentally-derived spectra in public databases, this document presents a combination of available data for close isomers and predicted spectral information to serve as a comprehensive resource.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₁₀N₂O₂[1]

-

Synonyms: 3-Carboxy-1-methyl-5-phenyl-1H-pyrazole, (3-Carboxy-1-methyl-1H-pyrazol-5-yl)benzene[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | COOH |

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl-H |

| ~6.8 | Singlet | 1H | Pyrazole-H4 |

| ~3.9 | Singlet | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~150 | Pyrazole-C5 |

| ~142 | Pyrazole-C3 |

| ~130 | Phenyl-C (quaternary) |

| ~129.5 | Phenyl-C |

| ~129.0 | Phenyl-C |

| ~126.0 | Phenyl-C |

| ~110 | Pyrazole-C4 |

| ~38 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic and Pyrazole ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Medium, Broad | O-H bend (Carboxylic Acid dimer) |

| ~760, ~700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Note: While a mass spectrum for the specific title compound is not available, data for its isomer, 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, is available and expected to be very similar due to the identical molecular weight and fragmentation patterns.

Table 4: Mass Spectrometry Data for 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

| m/z | Ion |

| 203.1 | [M+H]⁺ |

Data obtained from an ESI source for the isomer 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.[7] The spectrum for this compound is expected to show a prominent [M+H]⁺ peak at a similar m/z value.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set to approximately 15 ppm, and a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence would be used. The spectral width would be set to approximately 220 ppm, and a larger number of scans would be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be collected over a range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram would be Fourier transformed to produce the infrared spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer would be used for analysis.

-

Data Acquisition: The sample solution would be introduced into the ESI source at a constant flow rate. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data would be collected over a relevant mass-to-charge (m/z) range.

-

Data Processing: The acquired data would be processed to generate a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Workflow and Relationships

General Workflow for Spectral Analysis:

Caption: A generalized workflow for the synthesis and spectral characterization of a chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound(10199-53-8) 1H NMR [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. m.made-in-china.com [m.made-in-china.com]

- 5. This compound | 10199-53-8 [sigmaaldrich.com]

- 6. This compound | 10199-53-8 [chemicalbook.com]

- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

The Elusive Bio-Profile of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Landscape Defined by Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Despite a comprehensive search of scientific literature and chemical databases, no direct experimental studies detailing the biological activities of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid have been identified. This technical guide, therefore, pivots to an in-depth analysis of its closest structural analogs, providing a predictive framework for its potential pharmacological profile. The pyrazole-3-carboxylic acid scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide summarizes the known biological activities of structurally related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to inform future research on this specific molecule.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties, making it a privileged scaffold in medicinal chemistry. The versatility of the pyrazole core allows for substitution at various positions, leading to a diverse array of compounds with a broad range of biological activities. The presence of a carboxylic acid moiety at the 3-position, as in the target compound, often enhances interaction with biological targets through hydrogen bonding and ionic interactions.

Predicted Biological Activities Based on Structural Analogs

Given the absence of direct data, the biological activities of this compound are inferred from studies on its near neighbors. The primary areas of potential activity are outlined below.

Antibacterial Activity

A structurally similar compound, 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid , has demonstrated antibacterial activity. This suggests that this compound may also possess antimicrobial properties. The general structure of pyrazole carboxylic acids has been explored for activity against various bacterial strains.

Table 1: Antibacterial Activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid Derivatives

| Compound ID | Modification | Test Organism | MIC (µg/mL) |

| 5c | N-(phenylcarbamoyl) | Bacillus cereus ATCC 7064 | 15.6 |

| Staphylococcus aureus ATCC 6538 | 31.2 | ||

| Escherichia coli ATCC 4230 | 62.5 | ||

| Pseudomonas putida | 125 |

Experimental Protocol: Antibacterial Susceptibility Testing (Tube Dilution Method)

This protocol is based on the methodology described for the evaluation of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives.

-

Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth in sterile test tubes.

-

Inoculation: Each tube is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The tubes are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antibacterial Susceptibility Testing

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a member of the biologically significant pyrazole class of heterocyclic compounds. While specific biological data for this exact molecule is limited in publicly available literature, this document consolidates information on its synthesis, and physicochemical properties. To provide a broader context for its potential applications, a review of the biological activities of structurally related pyrazole-3-carboxylic acid derivatives is included. This guide aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, highlighting the potential of this scaffold for further investigation.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The adaptable structure of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of several commercially successful drugs containing the pyrazole moiety.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by hydrolysis of the resulting ester. Specifically, the synthesis can be initiated with the reaction of ethyl 2,4-dioxo-4-phenylbutyrate and methylhydrazine to form the corresponding ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.[3] Subsequent alkaline hydrolysis of this ethyl ester yields the target carboxylic acid.[3]

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10199-53-8 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

Biological Activities of Related Pyrazole-3-Carboxylic Acid Derivatives

Derivatives of pyrazole-3-carboxylic acid have been reported to exhibit significant antibacterial and anti-inflammatory activities.[5][6] For instance, certain novel pyrazole-3-carboxylic acid derivatives have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to the standard drug ciprofloxacin.[6] Furthermore, many of these derivatives have demonstrated significant anti-inflammatory effects in animal models.[5][6]

The pyrazole scaffold is also a key component in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy.[7] The structural modifications on the pyrazole ring, including substitutions at the 1 and 5 positions, play a critical role in determining the potency and selectivity of these inhibitors.

In the context of drug discovery, this compound methyl ester has been utilized as an intermediate in the synthesis of novel ramoplanin derivatives with antibacterial activity.[8] This indicates the utility of the this compound core in the development of new therapeutic agents.

Conclusion and Future Directions

This compound is a pyrazole derivative with a well-defined synthetic route. While direct biological data for this specific molecule is currently sparse, the extensive research on related pyrazole-3-carboxylic acids suggests its potential as a valuable scaffold in drug discovery. The known antibacterial and anti-inflammatory properties of its analogs highlight promising avenues for future investigation.

Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound. Screening this compound against a panel of bacterial strains, inflammatory markers, and protein kinases could reveal its therapeutic potential. The development of a focused library of derivatives based on this core structure may also lead to the discovery of novel and potent therapeutic agents.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate [3]

-

Materials: Ethyl 2,4-dioxo-4-phenylbutyrate, methylhydrazine, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve ethyl 2,4-dioxo-4-phenylbutyrate in the solvent in a round-bottom flask.

-

Add methylhydrazine to the solution. The reaction is typically carried out at an elevated temperature (reflux).

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product, for example, by recrystallization or column chromatography, to obtain pure ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

-

Step 2: Synthesis of this compound [3]

-

Materials: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, a base for hydrolysis (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., ethanol and water), and an acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve the ethyl ester from Step 1 in the solvent mixture in a round-bottom flask.

-

Add an aqueous solution of the base to the flask.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with the acid until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. mc.minia.edu.eg [mc.minia.edu.eg]

- 6. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20060211603A1 - Ramoplanin derivatives possessing antibacterial activity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a research chemical. The following information is based on the known biological activities of structurally related pyrazole-3-carboxylic acid derivatives and is intended to guide future research into its therapeutic potential. No direct experimental data on the specific therapeutic targets of this compound has been identified in the public domain.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The compound this compound belongs to this versatile class of heterocyclic compounds. Its structure, featuring a phenyl group at the 5-position and a carboxylic acid at the 3-position of the N-methylated pyrazole ring, suggests the potential for interaction with various biological targets. This guide synthesizes the available information on related pyrazole derivatives to propose potential therapeutic targets and a strategic workflow for the investigation of this compound.

Hypothesized Therapeutic Targets and Applications

Based on the structure-activity relationships of analogous compounds, this compound may exhibit activity in several therapeutic areas. The following table summarizes these potential targets and their relevance.

| Potential Therapeutic Target Class | Specific Examples | Therapeutic Area | Rationale Based on Analogs |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1) | Neurology, Metabolic Disorders | Bicyclic pyrazole derivatives are known to act as potent and selective CB1 receptor antagonists. The presence of a phenyl group at the 5-position is a key structural feature for this activity. |

| Enzymes | Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Pyrazoline derivatives have been shown to be effective inhibitors of AChE, which is a key target in the management of Alzheimer's disease. |

| Monoamine Oxidases (MAO-A/B) | Neurology (Depression, Parkinson's Disease) | Pyrazoline scaffolds are known to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. | |

| Viral Proteases | Infectious Diseases (e.g., Dengue) | Pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the Dengue Virus NS2B-NS3 protease, which is essential for viral replication. | |

| Metalloproteases | Inflammation, Cancer | Substituted pyrazole derivatives have been developed as inhibitors of meprins α and β, which are involved in tissue remodeling and inflammation. | |

| Stearoyl-CoA Desaturase (SCD1, SCD5) | Metabolic Disorders | A structurally related compound, 1-Methyl-1H-pyrazole-3-carboxylic acid, is an intermediate in the synthesis of SCD1 and SCD5 inhibitors.[1] |

Proposed Investigational Workflow

To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. The following workflow outlines a logical progression from initial cytotoxicity assessment to specific target-based assays.

Caption: Proposed experimental workflow for investigating the therapeutic potential of this compound.

Detailed Experimental Protocols

The following are representative protocols for key assays to investigate the hypothesized activities of this compound.

General Cytotoxicity: MTT Assay

This assay assesses the effect of the compound on cell viability and provides a therapeutic window for subsequent in vitro studies.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][3][4][5]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Cannabinoid Receptor 1 (CB1) Binding Assay

This assay determines the affinity of the compound for the CB1 receptor.

-

Principle: A competitive binding assay using a radiolabeled or fluorescently-labeled known CB1 ligand (e.g., [3H]CP55,940 or a fluorescent tracer) and cell membranes expressing the CB1 receptor. The test compound's ability to displace the labeled ligand is measured.[1][6][7][8][9]

-

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the labeled ligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate at 30°C for 90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free ligand.

-

Detection: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

-

Data Analysis: Calculate the IC50 and Ki values from the competition binding curves.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[10][11][12][13][14]

-

Procedure:

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of AChE.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and varying concentrations of this compound.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add the ATCI substrate to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.

-

Signaling Pathway Visualization

Given the potential for pyrazole derivatives to interact with GPCRs, the following diagram illustrates a simplified cannabinoid receptor signaling pathway, a potential target for this compound.

Caption: Simplified CB1 receptor signaling pathway, a potential mechanism of action for pyrazole derivatives.

Conclusion

While this compound is an under-investigated compound, its structural similarity to a well-established class of pharmacologically active molecules provides a strong rationale for exploring its therapeutic potential. The proposed workflow and experimental protocols offer a comprehensive framework for elucidating its biological activity and identifying its primary molecular targets. Further investigation into its effects on cannabinoid receptors, key enzymes in neurological disorders, and viral proteases is warranted to determine its potential as a lead compound for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. clyte.tech [clyte.tech]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, a core scaffold of significant interest in medicinal chemistry. The pyrazole moiety is a privileged structure, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs. It offers detailed experimental protocols for key synthetic and analytical methods and presents quantitative biological data in a structured format for comparative analysis. Furthermore, this guide illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams to provide a clear visual representation of complex concepts.

Introduction

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] They are of considerable interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][4] The core structure of this compound offers a versatile template for chemical modification. Variations at the N1-methyl and C5-phenyl positions, as well as derivatization of the C3-carboxylic acid, have led to the discovery of potent and selective modulators of various biological targets. This guide aims to consolidate the current knowledge on these structural analogs to aid in the rational design of novel therapeutic agents.

Synthesis of Structural Analogs

The synthesis of 1,5-disubstituted pyrazole-3-carboxylic acids and their derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] A common strategy is the Claisen condensation followed by the Knorr pyrazole synthesis.

General Synthetic Scheme

A prevalent method for synthesizing the pyrazole core involves the reaction of a β-ketoester with a substituted hydrazine. The resulting pyrazolone can then be further modified. For the synthesis of this compound and its analogs, a typical route starts with the condensation of an aryl ketone with diethyl oxalate to form a 1,3-diketoester. This intermediate is then cyclized with methylhydrazine. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole core and the phenyl ring.

Modifications at the N1-Position

Substitution at the N1-position of the pyrazole ring plays a crucial role in modulating biological activity. While the methyl group is a common starting point, variations with larger alkyl or aryl groups can influence potency and selectivity. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups ranging from methyl to benzyl led to a complete loss of activity in a biofilm dispersal assay, highlighting the sensitivity of this position to substitution.

Modifications at the C5-Aryl Position

The C5-phenyl group is a key site for structural modification to explore interactions with target proteins. Substitution on this phenyl ring can significantly impact biological activity. For example, in a series of 5-aryl-1H-pyrazole-3-carboxylic acids designed as carbonic anhydrase inhibitors, derivatives with bulkier substituents in the para-position of the phenyl ring showed enhanced inhibition of the hCA XII isoform, while ortho- and meta-substituted analogs were more effective against hCA IX.

Modifications of the C3-Carboxamide/Carboxylic Acid

The carboxylic acid at the C3 position is a critical functional group that can be converted to various amides and esters to modulate pharmacokinetic and pharmacodynamic properties. The conversion of the carboxylic acid to a carboxamide is a common strategy in drug design. Structure-activity relationship studies on benzo[b]thiophene-3-carboxylic acid derivatives have shown that a carboxamide at the C-3 position enhances anti-proliferative activity in breast cancer cells.[7]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various structural analogs of this compound against different biological targets.

Table 1: Anticancer Activity of Pyrazole Analogs

| Compound ID | N1-Substituent | C5-Aryl Substituent | C3-Derivative | Cell Line | IC50 (µM) | Reference |

| 1 | Methyl | 2,4,6-trimethoxyphenyl | - | - | - | [4] |

| 2 | - | 2-chlorophenyl | 2-(hydroxymethyl)-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol | - | - | [4] |

| 3f | - | 4-amino-(1H)-pyrazole derivative | - | HEL, K562 | Submicromolar | [3] |

| 11b | - | 4-amino-(1H)-pyrazole derivative | - | HEL, K562 | Submicromolar | [3] |

| 48 | - | pyrazolo[4,3-f]quinoline | - | HCT116, HeLa | 1.7, 3.6 | [8] |

| 35 | - | isolongifolanone derivative | - | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 | [8] |

| 37 | - | isolongifolanone derivative | - | MCF7 | 5.21 | [8] |

| L2 | - | 3,5-diphenyl | - | CFPAC-1 | 61.7 | [9] |

| L3 | - | 3-(trifluoromethyl)-5-phenyl | - | MCF-7 | 81.48 | [9] |

| 8t | - | 1H-pyrazole-3-carboxamide | - | MV4-11 | 0.00122 | [10] |

Table 2: Enzyme Inhibitory Activity of Pyrazole Analogs

| Compound ID | N1-Substituent | C5-Aryl Substituent | C3-Derivative | Target Enzyme | Ki or IC50 (µM) | Reference |

| - | - | Substituted Phenyl | Carboxylic Acid | hCA IX | 5 - 25 | |

| - | - | Substituted Phenyl | Carboxylic Acid | hCA XII | 1-digit micromolar | |

| 8t | - | 1H-pyrazole-3-carboxamide | - | FLT3 | 0.000089 | [10] |

| 8t | - | 1H-pyrazole-3-carboxamide | - | CDK2 | 0.000719 | [10] |

| 8t | - | 1H-pyrazole-3-carboxamide | - | CDK4 | 0.000770 | [10] |

| - | - | 4-benzoyl-1,5-diphenyl | Sulfonamide | hCA I | 0.063–3.368 | [11] |

| - | - | 4-benzoyl-1,5-diphenyl | Sulfonamide | hCA II | 0.007–4.235 | [11] |

| 33 | - | 1,5-diaryl | - | COX-2 | 2.52 | [12] |

| 5 | - | 1,3-diphenyl | Carboxamide | MEK | 0.091 | [12] |

| 1e | - | - | Carboxamide | Urease | 91.9% inhibition | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core pyrazole structure and key in vitro biological assays.

Synthesis of Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a general method for the synthesis of the core pyrazole ester, which can be subsequently hydrolyzed to the carboxylic acid or converted to various amides.

Materials:

-

Substituted acetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Methylhydrazine sulfate

-

Sodium acetate

-

Glacial acetic acid

Procedure:

-

Claisen Condensation: To a solution of sodium ethoxide in absolute ethanol, add the substituted acetophenone and diethyl oxalate. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute sulfuric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,3-diketoester.

-

Knorr Pyrazole Synthesis: Dissolve the crude 1,3-diketoester in glacial acetic acid. Add a solution of methylhydrazine sulfate and sodium acetate in water. Reflux the mixture for 8 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the ethyl 1-methyl-5-aryl-1H-pyrazole-3-carboxylate.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrazole analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of pyrazole analogs against specific protein kinases.[1]

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized pyrazole analogs dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, the pyrazole analog at various concentrations, the specific substrate, and the recombinant kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of pyrazole analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several pyrazole-based compounds have been developed as potent JAK inhibitors.[3]

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole analog.

Experimental Workflow for SAR Studies

A systematic approach is essential for conducting structure-activity relationship studies to identify lead compounds with improved potency and selectivity.

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the fine-tuning of pharmacological properties. This technical guide has provided a consolidated resource for researchers in the field, summarizing key synthetic strategies, structure-activity relationships, and quantitative biological data. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to facilitate further research and accelerate the discovery of new drug candidates based on this promising heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Emergence of a Versatile Scaffold: A Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CID 329816571) belongs to the vast and functionally diverse class of pyrazole-containing heterocyclic compounds. While a detailed historical narrative of its specific discovery is not extensively documented in publicly available literature, its scientific importance can be understood within the broader context of the exploration of pyrazole chemistry for applications in agrochemicals and pharmaceuticals. This technical guide consolidates the available information on its synthesis, potential biological activities inferred from related analogues, and the experimental methodologies employed in the study of this class of compounds. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a subject of intense research due to its wide array of biological activities, including herbicidal, fungicidal, insecticidal, and various therapeutic effects. This document serves as a comprehensive resource for researchers engaged in the development of novel bioactive molecules based on the pyrazole scaffold.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| CAS Number | 10199-53-8 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| Form | Solid | [2] |

| InChI Key | JAUNWUAOFPNAKK-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)C1=NN(C2=CC=CC=C2)C(C)=C1 | [2] |

Historical Context and Discovery

The specific discovery of this compound is not marked by a singular, prominent publication. Its emergence is intertwined with the broader history of pyrazole synthesis and the subsequent exploration of this scaffold for biological activity. The pyrazole ring system itself has been a cornerstone in heterocyclic chemistry for over a century, with many of its derivatives finding applications as nonsteroidal anti-inflammatory drugs, analgesics, and antipyretics[3].

In the realm of agrochemicals, pyrazole-containing compounds have gained significant attention for their potent herbicidal, fungicidal, and insecticidal properties[1][4]. Research into pyrazole carboxamides, in particular, has led to the development of a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain[5][6]. The structural motif of a pyrazole ring linked to a carboxylic acid function is a key building block for creating extensive libraries of derivatives for screening and optimization of biological activity.

While early research focused on different isomers, the synthesis and investigation of specifically substituted pyrazoles like this compound likely arose from systematic structure-activity relationship (SAR) studies aimed at discovering novel bioactive compounds.

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis of pyrazole carboxylic acids typically follows a multi-step process. The following diagram illustrates a general and plausible synthetic route for this compound.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the synthesis of the closely related isomer, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and is expected to be adaptable for the target compound with appropriate modifications of starting materials.

Synthesis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (Ester Intermediate)

-

Reaction Setup: In a suitable reaction vessel, dissolve the starting ester (e.g., methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate) in a mixture of ethanol and water[7].

-

Addition of Base: Add a solution of lithium hydroxide monohydrate to the reaction mixture[7].

-

Reaction Conditions: Stir the reaction mixture at 50 °C[7].

-

Monitoring: Monitor the progress of the reaction using high-performance liquid chromatography (HPLC) until the starting material is consumed[7].

-

Work-up:

-

Isolation:

Note: For the synthesis of this compound, the corresponding ester, ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, would be the starting material for the hydrolysis step.

Biological Activity and Potential Applications

Direct and extensive biological activity data for this compound is limited in the available literature. However, based on the activities of structurally similar compounds, its potential applications can be inferred.

Agrochemical Applications

The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, particularly for fungicides.

Fungicidal Activity: Many commercial fungicides, such as Isopyrazam, Bixafen, and Fluxapyroxad, contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide core[5]. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death[5][6]. It is plausible that derivatives of this compound could exhibit similar fungicidal properties.

Caption: Potential mechanism of action for fungicidal pyrazole carboxamides.

Herbicidal Activity: Certain pyrazole derivatives have been investigated for their herbicidal effects[1][8]. The introduction of different substituents on the pyrazole ring can modulate the herbicidal activity and spectrum[1].

Pharmaceutical Applications

The pyrazole nucleus is a common feature in many pharmaceuticals. While no specific therapeutic applications have been reported for this compound, its structural relatives have shown a range of activities.

-

Anti-inflammatory and Analgesic: The pyrazole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs)[3].

-

Anticancer and Antimicrobial: Various pyrazole derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents[3][4][9].

-

Other Therapeutic Areas: Research has also explored pyrazole derivatives for their potential in treating conditions like obesity, anxiety, and viral infections such as Hepatitis C[10][11].

Quantitative Data from Related Compounds

The following table summarizes some quantitative data for compounds structurally related to this compound, illustrating the impact of substituent modifications on their biological activity.

| Compound | Activity | EC₅₀ / IC₅₀ (µg/mL) | Organism/Target | Reference |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | Not specified, but higher activity than Boscalid | Various phytopathogenic fungi | [5] |

| Isoxazole pyrazole carboxylate 7ai | Antifungal | 0.37 | Rhizoctonia solani | [12] |

| Pyrazole-5-carboxamide 7h | Insecticidal | 85.7% mortality at 12.5 mg/L | Aphis fabae | [13] |

Conclusion

This compound is a member of a chemically and biologically significant class of heterocyclic compounds. While its individual history of discovery is not well-defined, its importance lies in its potential as a versatile building block for the synthesis of novel agrochemicals and pharmaceuticals. The extensive research on related pyrazole carboxamides, particularly as SDHI fungicides, provides a strong rationale for the further investigation of derivatives of this compound. This technical guide provides a foundational understanding of its synthesis, potential applications, and the experimental context for its study, serving as a valuable resource for researchers in the field. Further targeted synthesis and biological screening of derivatives of this compound are warranted to fully explore its potential.

References

- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 10199-53-8), a compound often utilized in laboratory and chemical synthesis settings. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks.

Chemical Identification and Physical Properties

A clear understanding of the compound's basic properties is the first step in safe handling.

| Property | Value | Reference |